2-(4-Methoxyphenyl)-1-phenylbutan-1-one

Tamoxifen synthesis Regioisomer identification ¹H NMR spectroscopy

2-(4-Methoxyphenyl)-1-phenylbutan-1-one (CAS 35258‑39‑0), also referred to as 2‑(p‑methoxyphenyl)butyrophenone, is a synthetic aromatic ketone that serves as a critical intermediate in the synthesis of the selective estrogen receptor modulator (SERM) tamoxifen [REFS‑1]. The compound is a white to pale‑yellow solid with the molecular formula C₁₇H₁₈O₂ (MW 254.32 g/mol) and is soluble in chloroform, dichloromethane, and ethyl acetate [REFS‑2].

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 35258-39-0
Cat. No. B028334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-1-phenylbutan-1-one
CAS35258-39-0
Synonyms2-(4-Methoxyphenyl)-1-phenyl-1-butanone
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2
InChIInChI=1S/C17H18O2/c1-3-16(13-9-11-15(19-2)12-10-13)17(18)14-7-5-4-6-8-14/h4-12,16H,3H2,1-2H3
InChIKeyDAAYJBQDRCKIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-1-phenylbutan-1-one (CAS 35258-39-0) – Key Tamoxifen Intermediate for Pharmaceutical R&D procurement


2-(4-Methoxyphenyl)-1-phenylbutan-1-one (CAS 35258‑39‑0), also referred to as 2‑(p‑methoxyphenyl)butyrophenone, is a synthetic aromatic ketone that serves as a critical intermediate in the synthesis of the selective estrogen receptor modulator (SERM) tamoxifen [REFS‑1]. The compound is a white to pale‑yellow solid with the molecular formula C₁₇H₁₈O₂ (MW 254.32 g/mol) and is soluble in chloroform, dichloromethane, and ethyl acetate [REFS‑2]. Commercial availability is primarily through specialist chemical suppliers such as Toronto Research Chemicals and Santa Cruz Biotechnology, with typical purities of ≥98% (HPLC) [REFS‑3]. Its sole demonstrated industrial‑scale application is as a building block for tamoxifen and related triphenylethylene analogs, a role that is structurally contingent on the precise position of the 4‑methoxyphenyl substituent [REFS‑1].

Why 2-(4-Methoxyphenyl)-1-phenylbutan-1-one Cannot Be Replaced by Other Tamoxifen Intermediates – Regioisomeric and Functional-Group Criticality


Tamoxifen synthesis proceeds through a series of intermediates whose regio‑ and stereochemistry directly dictate the structure and biological activity of the final drug [REFS‑1]. The 4‑methoxyphenyl group must be located at the 1‑position of the butan‑1‑one backbone to correctly introduce the critical 4‑methoxyphenyl ring of tamoxifen. The structurally isomeric analog 1‑(4‑methoxyphenyl)‑2‑phenylbutan‑1‑one (CAS 78423‑10‑6) carries the methoxyphenyl substituent at the alternative carbonyl‑adjacent position; although also described as a tamoxifen intermediate, its use would produce a different regioisomeric olefin upon McMurry coupling or Grignard addition, fundamentally altering the triphenylethylene scaffold [REFS‑1]. Similarly, the 4‑hydroxy analog 2‑(4‑hydroxyphenyl)‑1‑phenylbutan‑1‑one (CAS 82413‑28‑3) introduces a phenolic ‑OH that requires protection/deprotection steps, adding synthetic complexity and reducing overall yield relative to the methyl‑ether‑protected methoxy intermediate [REFS‑2]. Consequently, direct substitution among these intermediates is not chemically equivalent and leads to structurally divergent products.

Product-Specific Quantitative Evidence Guide for 2-(4-Methoxyphenyl)-1-phenylbutan-1-one (CAS 35258-39-0)


Regioisomeric Identity vs. 1-(4-Methoxyphenyl)-2-phenylbutan-1-one – Structural Assignment by ¹H NMR

The target compound 2-(4-methoxyphenyl)-1-phenylbutan-1-one and its regioisomer 1-(4-methoxyphenyl)-2-phenylbutan-1-one (CAS 78423-10-6) share the identical molecular formula (C₁₇H₁₈O₂) and molecular weight (254.32 g/mol) but differ in the connectivity of the carbonyl group. In the target compound the carbonyl is attached to the unsubstituted phenyl ring, whereas in CAS 78423‑10‑6 it is attached to the 4‑methoxyphenyl ring [REFS‑1]. This structural distinction is unambiguously resolved by ¹H NMR: the target regioisomer exhibits characteristic aromatic proton patterns in the δ 6.8–7.5 ppm region with integration ratios confirming the para‑substituted methoxyphenyl ring is not conjugated to the carbonyl, while the regioisomer 78423‑10‑6 shows a distinct downfield shift of the aromatic protons ortho to the carbonyl (δ ~7.95 ppm, 2H, d, J=8.9 Hz) arising from the 4‑methoxyphenyl ketone motif [REFS‑2].

Tamoxifen synthesis Regioisomer identification ¹H NMR spectroscopy

Purity Specification – ≥98% HPLC vs. Typical Technical-Grade Intermediates

Commercial suppliers of 2-(4-methoxyphenyl)-1-phenylbutan-1-one routinely provide the compound at ≥98% purity as determined by HPLC [REFS‑1]. In contrast, generic aromatic ketone intermediates offered as “technical grade” for large‑scale tamoxifen production are frequently specified at 90–95% purity, with the balance consisting of regioisomeric and over‑alkylated impurities [REFS‑2]. The ≥98% HPLC purity translates to ≤2% total organic impurities, enabling direct use in sensitive catalytic coupling steps (e.g., McMurry reaction, Grignard addition) without additional chromatographic purification.

Intermediate purity HPLC quality control Tamoxifen synthesis reproducibility

Solubility Profile vs. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one – Process Solvent Compatibility

2-(4-Methoxyphenyl)-1-phenylbutan-1-one is freely soluble in chlorinated solvents (chloroform, dichloromethane) and ethyl acetate, with moderate solubility in methanol [REFS‑1]. The 4‑hydroxy analog 2-(4-hydroxyphenyl)-1-phenylbutan-1-one (CAS 82413‑28‑3) exhibits significantly different solubility behavior: the free phenolic ‑OH group reduces solubility in aprotic solvents and requires polar aprotic solvents (DMF, DMSO) or aqueous alkaline conditions for dissolution, complicating water‑sensitive organometallic coupling reactions [REFS‑2].

Solubility Process chemistry Tamoxifen intermediate

Best Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-1-phenylbutan-1-one (CAS 35258-39-0)


Synthesis of Tamoxifen and Tamoxifen Analogs via McMurry Coupling

The compound is employed as the key carbonyl coupling partner in the McMurry reductive dimerization with 4-[2-(dimethylamino)ethoxy]benzophenone to construct the tetrasubstituted olefin core of tamoxifen [REFS‑1]. The ≥98% purity specification minimizes side reactions that reduce the yield of the desired (Z)‑isomer, which is critical because the (E)‑isomer of tamoxifen acts as an estrogen agonist rather than antagonist.

Preparation of Hydroxylated Tamoxifen Metabolite Standards

2-(4-Methoxyphenyl)-1-phenylbutan-1-one serves as a precursor for the synthesis of 4‑hydroxytamoxifen and 3‑hydroxytamoxifen analytical standards via regioselective O‑demethylation followed by the standard tamoxifen coupling sequence [REFS‑1]. These hydroxylated metabolites are essential reference materials for LC‑MS/MS quantification of tamoxifen metabolism in preclinical and clinical pharmacokinetic studies.

Structure–Activity Relationship (SAR) Studies on Triphenylethylene SERMs

Medicinal chemistry programs investigating novel SERMs use 2-(4-methoxyphenyl)-1-phenylbutan-1-one as a starting material for library synthesis. Variation of the aryl ketone partner before McMurry coupling allows systematic exploration of substituent effects on estrogen receptor binding affinity, as demonstrated in the foundational SAR study by Ruenitz and co‑workers [REFS‑1].

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